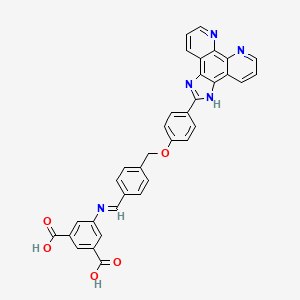

Antibacterial agent 112

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H23N5O5 |

|---|---|

Molecular Weight |

593.6 g/mol |

IUPAC Name |

5-[[4-[[4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenoxy]methyl]phenyl]methylideneamino]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C35H23N5O5/c41-34(42)23-15-24(35(43)44)17-25(16-23)38-18-20-5-7-21(8-6-20)19-45-26-11-9-22(10-12-26)33-39-31-27-3-1-13-36-29(27)30-28(32(31)40-33)4-2-14-37-30/h1-18H,19H2,(H,39,40)(H,41,42)(H,43,44) |

InChI Key |

QSSLKWWKJVTLHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C=NC7=CC(=CC(=C7)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 112 (Onc112) Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial agent 112, also known as Onc112, with a specific focus on its mechanism of action against Gram-positive bacteria. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the agent's molecular interactions and relevant experimental workflows.

Introduction

This compound (Onc112) is a proline-rich antimicrobial peptide (PrAMP) that has demonstrated significant activity against a range of bacteria. Unlike many conventional antibiotics that target the cell wall or membrane, Onc112 employs a sophisticated intracellular mechanism, primarily inhibiting protein synthesis. This unique mode of action makes it a promising candidate for the development of new therapeutics, particularly in the face of rising antimicrobial resistance. This guide will delve into the specifics of its antibacterial activity, the molecular basis of its action, and the experimental methodologies used to elucidate these properties.

Quantitative Data: Antibacterial Activity of Onc112

The in vitro efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of Onc112 against various clinically relevant Gram-positive bacteria.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | DSM 6247 | 8 | [1] |

| Staphylococcus aureus | ATCC 29213 | 8 | [2] |

| Enterococcus faecalis | - | >64 | [1] |

| Streptococcus pneumoniae | - | >64 | [1] |

Note: The activity of Onc112 against Enterococcus faecalis and Streptococcus pneumoniae has been reported to be limited in standard MIC testing conditions.[1] However, it is important to note that PrAMPs like Onc112 can exhibit potent ribosome binding across different bacterial species, including those that appear resistant in standard assays, suggesting that factors other than target affinity, such as cellular uptake, may limit their whole-cell activity.[3]

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action of Onc112 is the inhibition of bacterial protein synthesis through direct interaction with the 70S ribosome.[4][5] Unlike many ribosome-targeting antibiotics, Onc112 does not cause widespread cell lysis.[6]

Ribosomal Binding

Onc112 binds within the nascent peptide exit tunnel of the large ribosomal subunit (50S).[4][5] This binding site is highly conserved across various bacterial species.[3] The peptide orients itself in a reverse manner compared to a nascent polypeptide chain.[7]

Interference with Translation Initiation and Elongation

The binding of Onc112 to the ribosome has two major consequences:

-

Blocks Accommodation of Aminoacyl-tRNA: Onc112 physically obstructs the A-site of the peptidyl transferase center, preventing the binding of incoming aminoacyl-tRNA. This blockage effectively halts the elongation phase of protein synthesis.[7]

-

Destabilizes the Initiation Complex: The presence of Onc112 in the exit tunnel destabilizes the translation initiation complex, leading to the dissociation of the initiator fMet-tRNA from the P-site.[4][8] This prevents the ribosome from transitioning from initiation to elongation.

The following diagram illustrates the proposed mechanism of action of Onc112 at the bacterial ribosome.

Caption: Mechanism of Onc112 action on the bacterial ribosome.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial activity and mechanism of action of Onc112.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods for antimicrobial susceptibility testing.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Onc112 stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of Onc112:

-

Prepare a series of twofold dilutions of the Onc112 stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well containing the Onc112 dilutions. This will bring the final volume to 100 µL and the bacterial concentration to the target of 5 x 10⁵ CFU/mL.

-

Include a growth control well (bacteria in MHB without Onc112) and a sterility control well (MHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of Onc112 at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

The following diagram outlines the experimental workflow for MIC determination.

Caption: Experimental workflow for MIC determination.

In Vitro Translation Inhibition Assay

This assay measures the ability of Onc112 to inhibit protein synthesis in a cell-free system. This protocol is based on a coupled transcription-translation system.[9]

Materials:

-

E. coli S30 extract-based cell-free transcription-translation system

-

Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)

-

Onc112 stock solution

-

Amino acid mixture

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube or a well of a microplate, combine the components of the cell-free system according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, and amino acid mixture.

-

Add the reporter plasmid DNA to the reaction mixture.

-

Add varying concentrations of Onc112 to the reaction mixtures. Include a no-Onc112 control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation of the reporter protein.

-

-

Measurement of Reporter Activity:

-

Add the luciferase assay reagent to each reaction.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase synthesized.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis for each Onc112 concentration relative to the no-Onc112 control.

-

The IC₅₀ value (the concentration of Onc112 that inhibits 50% of protein synthesis) can be determined by plotting the percentage of inhibition against the Onc112 concentration.

-

Conclusion

This compound (Onc112) represents a promising class of antimicrobial peptides with a distinct intracellular mechanism of action. Its ability to inhibit protein synthesis by binding to a conserved site on the bacterial ribosome offers a potential avenue to combat drug-resistant Gram-positive bacteria. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further characterize and develop this and similar therapeutic agents. Further research is warranted to optimize its activity spectrum and to fully elucidate the factors governing its uptake into different bacterial species.

References

- 1. researchgate.net [researchgate.net]

- 2. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The proline-rich antimicrobial peptide Onc112 inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unraveling the Onslaught: A Technical Guide to the Mechanism of Action of Antibacterial Agent 112 Against Gram-Negative Bacteria

For Immediate Release

[Fictional City, State] – In the ongoing battle against antimicrobial resistance, a novel investigational compound, Antibacterial Agent 112, has demonstrated potent bactericidal activity against a broad spectrum of multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth analysis of the multifaceted mechanism of action of Agent 112, offering crucial insights for researchers, scientists, and drug development professionals. Through a combination of membrane disruption and inhibition of a key cellular process, Agent 112 employs a dual-pronged attack, leading to rapid bacterial cell death.

Executive Summary

This compound exhibits a unique dual mechanism of action against Gram-negative bacteria. The primary mode of action involves a targeted disruption of the bacterial outer membrane through high-affinity binding to lipopolysaccharide (LPS). This initial interaction facilitates the subsequent permeabilization of the inner membrane. The secondary, and equally critical, mechanism is the specific inhibition of the inner membrane protein MurJ, an essential flippase required for the translocation of lipid II, a vital precursor for peptidoglycan synthesis. This synergistic assault on both the bacterial envelope and cell wall biosynthesis pathway results in potent and rapid bactericidal activity.

Dual-Pronged Mechanism of Action

Primary Action: Outer and Inner Membrane Disruption

The initial interaction of Agent 112 with Gram-negative bacteria is characterized by its strong affinity for the lipid A component of lipopolysaccharide (LPS) in the outer membrane.[1][2][3][4] This binding is driven by both electrostatic and hydrophobic interactions, leading to a localized disorganization of the outer membrane's structural integrity.[1] This disruption allows Agent 112 to traverse the outer membrane and access the periplasmic space.

Following its entry into the periplasm, Agent 112 interacts with the inner membrane, causing rapid and extensive permeabilization. This disruption of the inner membrane's integrity leads to the leakage of essential intracellular components, including ATP, and the dissipation of the proton motive force, ultimately contributing to cell death.[5][6]

Caption: Agent 112 binds to LPS, leading to membrane disruption and cell death.

Secondary Action: Inhibition of Peptidoglycan Synthesis via MurJ Flippase

Concurrently with membrane disruption, Agent 112 targets a crucial step in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[7][8] Specifically, Agent 112 inhibits the function of MurJ, an essential lipid II flippase.[9][10][11][12] MurJ is responsible for translocating the peptidoglycan precursor, lipid II, from the cytoplasm to the periplasm, where it is incorporated into the growing cell wall.[7][8] By inhibiting MurJ, Agent 112 effectively halts peptidoglycan synthesis, leading to the weakening of the cell wall and eventual cell lysis, particularly in growing bacteria.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of Agent 112 has been quantified through a series of in vitro assays. The data presented below summarizes the key findings.

Minimum Inhibitory Concentrations (MICs)

Agent 112 demonstrates potent activity against a range of clinically relevant Gram-negative pathogens, including multidrug-resistant strains.

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 0.5 |

| Klebsiella pneumoniae (MDR) | 1 |

| Pseudomonas aeruginosa PAO1 | 2 |

| Acinetobacter baumannii (XDR) | 2 |

Table 1: Minimum Inhibitory Concentrations of Agent 112 against Gram-negative bacteria.

Time-Kill Kinetics

Time-kill assays reveal the rapid bactericidal nature of Agent 112. At concentrations of 4x MIC, a >3-log10 reduction in colony-forming units (CFU)/mL was observed within 2 hours for E. coli and K. pneumoniae.

| Time (hours) | E. coli (CFU/mL) | K. pneumoniae (CFU/mL) |

| 0 | 5 x 10^5 | 5 x 10^5 |

| 0.5 | 1 x 10^5 | 2.5 x 10^5 |

| 1 | 8 x 10^3 | 5 x 10^4 |

| 2 | <100 | <100 |

| 4 | <10 | <10 |

Table 2: Time-kill kinetics of Agent 112 at 4x MIC.

Membrane Permeabilization Kinetics

The kinetics of outer and inner membrane permeabilization were assessed using the N-phenyl-1-naphthylamine (NPN) and propidium iodide (PI) assays, respectively.

| Agent 112 Conc. | NPN Uptake (RFU) at 5 min | PI Uptake (RFU) at 10 min |

| 0.5x MIC | 150 | 50 |

| 1x MIC | 400 | 250 |

| 2x MIC | 850 | 600 |

| 4x MIC | 1200 | 1000 |

Table 3: Outer (NPN) and Inner (PI) membrane permeabilization by Agent 112. RFU = Relative Fluorescence Units.

ATP Leakage

The disruption of the inner membrane integrity by Agent 112 results in significant leakage of intracellular ATP.

| Agent 112 Conc. | Extracellular ATP (RLU) at 15 min |

| 0.5x MIC | 5 x 10^3 |

| 1x MIC | 2 x 10^4 |

| 2x MIC | 8 x 10^4 |

| 4x MIC | 1.5 x 10^5 |

Table 4: Extracellular ATP levels following treatment with Agent 112. RLU = Relative Light Units.

Detailed Experimental Protocols

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) upon disruption of the outer membrane.[13][14][15]

-

Bacterial Culture: Grow Gram-negative bacteria to mid-logarithmic phase (OD600 ≈ 0.5) in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Cell Preparation: Harvest cells by centrifugation, wash twice with 5 mM HEPES buffer (pH 7.2), and resuspend in the same buffer to an OD600 of 0.5.

-

Assay Setup: In a 96-well black plate, add 50 µL of the bacterial suspension to each well.

-

NPN Addition: Add 50 µL of a 40 µM NPN solution in HEPES buffer to each well.

-

Agent 112 Addition: Add 100 µL of Agent 112 at various concentrations (0.5x to 4x MIC) to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation: 350 nm, emission: 420 nm) every minute for 30 minutes using a microplate reader.

Caption: Workflow for the NPN uptake assay to measure outer membrane permeabilization.

Inner Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay quantifies the uptake of the fluorescent dye propidium iodide (PI), which only enters cells with a compromised inner membrane.[13][14]

-

Bacterial Culture and Preparation: Follow steps 1 and 2 from the Outer Membrane Permeabilization Assay protocol.

-

Assay Setup: In a 96-well black plate, add 100 µL of the bacterial suspension to each well.

-

PI Addition: Add 50 µL of a 10 µg/mL PI solution in HEPES buffer to each well.

-

Agent 112 Addition: Add 50 µL of Agent 112 at various concentrations to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation: 535 nm, emission: 617 nm) every 2 minutes for 60 minutes.

ATP Leakage Assay

This assay measures the amount of ATP released from the bacterial cytoplasm into the extracellular medium upon membrane disruption.[5][6][16][17][18]

-

Bacterial Culture and Preparation: Follow steps 1 and 2 from the Outer Membrane Permeabilization Assay protocol, resuspending the final cell pellet in fresh CAMHB.

-

Treatment: Incubate the bacterial suspension with various concentrations of Agent 112 for 15 minutes at 37°C.

-

Sample Collection: Centrifuge the treated bacterial suspensions to pellet the cells.

-

ATP Measurement: Transfer the supernatant to a new 96-well white plate. Add an ATP-dependent luciferase reagent to each well and immediately measure the luminescence using a luminometer.

Logical Relationship of Agent 112's Actions

The dual mechanism of Agent 112 creates a synergistic and rapid bactericidal effect. The initial binding to LPS and subsequent membrane disruption is a critical first step that facilitates the entry of the agent and weakens the cell. The inhibition of MurJ then delivers the final blow by preventing the repair and synthesis of the cell wall, ensuring cell death.

Caption: The dual mechanism of Agent 112 targeting both the membrane and cell wall synthesis.

Conclusion

This compound represents a promising candidate for the development of new therapeutics to combat multidrug-resistant Gram-negative infections. Its unique dual mechanism of action, involving both membrane disruption and inhibition of peptidoglycan synthesis, suggests a low propensity for the development of resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel antibacterial agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibitory Effects of Antimicrobial Peptides on Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharide Neutralization by Antimicrobial Peptides: A Gambit in the Innate Host Defense Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide - Wikipedia [en.wikipedia.org]

- 5. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Structure and Mechanism of the Lipid Flippase MurJ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MurJ and a novel lipid II flippase are required for cell wall biogenesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MurJ and a novel lipid II flippase ... | Article | H1 Connect [archive.connect.h1.co]

- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Synthesis of Antibacterial Agent 112

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for a molecule referred to as "Antibacterial Agent 112," based on its chemical structure derived from available data. As no specific literature detailing the synthesis of this exact compound could be located, this guide is a scientifically informed projection based on established organic chemistry principles and published analogous reactions.

Introduction

This compound is a complex synthetic compound with the chemical formula C₃₅H₂₃N₅O₅.[1] It features a core imidazo[4,5-f][1][2]phenanthroline scaffold, a class of compounds known for their potential as antibacterial and anticancer agents.[3][4] The molecule is further functionalized with an extended side chain terminating in a Schiff base linkage to an aromatic dicarboxylic acid. This intricate structure suggests a multi-faceted mechanism of action, potentially targeting bacterial DNA synthesis and cell wall formation by inhibiting enzymes like DNA gyrase and topoisomerase IV.[1] This guide provides a detailed, step-by-step proposed synthesis for this molecule, complete with experimental protocols, data tables, and process diagrams to aid researchers in its potential laboratory-scale production.

Proposed Overall Synthetic Pathway

The synthesis of this compound can be logically approached in a multi-step sequence, beginning with commercially available starting materials. The pathway involves the preparation of three key intermediates:

-

Intermediate A: 1,10-Phenanthroline-5,6-dione

-

Intermediate B: 4-((4-formylbenzyl)oxy)benzaldehyde

-

Intermediate C: 2-(4-((4-formylbenzyl)oxy)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline

The final product is then assembled through the condensation of Intermediate C with 5-aminoisophthalic acid.

Detailed Experimental Protocols

This procedure involves the oxidation of 1,10-phenanthroline using a mixture of nitric and sulfuric acids in the presence of potassium bromide.[5][6]

-

Reagents and Materials:

-

1,10-Phenanthroline monohydrate

-

Potassium bromide (KBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Sodium carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

-

Procedure:

-

To a 250 mL three-necked flask cooled to 0 °C, add 35 mL of concentrated H₂SO₄.

-

Slowly add 1,10-phenanthroline monohydrate (5.0 g, 25.2 mmol) to the flask with stirring.

-

Once dissolved, add potassium bromide (5.0 g, 42.0 mmol) and then slowly add 17.5 mL of concentrated HNO₃, keeping the temperature below 5 °C.[5]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 20 minutes.

-

Heat the reaction mixture to 130 °C and maintain this temperature for 2 hours.

-

Carefully and slowly pour the hot, yellow solution into 150 g of an ice-water slurry.

-

Neutralize the resulting solution to pH 7 with solid sodium carbonate.

-

Extract the aqueous mixture with chloroform (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from anhydrous ethanol to obtain 1,10-phenanthroline-5,6-dione as a yellow solid.

-

This intermediate is synthesized via a Williamson ether synthesis between 4-hydroxybenzaldehyde and α-bromo-p-tolualdehyde (4-(bromomethyl)benzaldehyde).

-

Reagents and Materials:

-

4-Hydroxybenzaldehyde

-

α-Bromo-p-tolualdehyde

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), dry

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol) and α-bromo-p-tolualdehyde (3.26 g, 16.4 mmol) in 20 mL of dry DMF.

-

Add anhydrous potassium carbonate (3.40 g, 24.6 mmol) to the solution.[7]

-

Heat the reaction mixture to 100 °C and stir for 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and pour it into ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water (3 x 10 mL) and dry to yield 4-((4-formylbenzyl)oxy)benzaldehyde. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

-

This step involves the condensation of the dione (Intermediate A) with the aldehyde (Intermediate B) in the presence of ammonium acetate.

-

Reagents and Materials:

-

1,10-Phenanthroline-5,6-dione (Intermediate A)

-

4-((4-formylbenzyl)oxy)benzaldehyde (Intermediate B)

-

Ammonium acetate (CH₃COONH₄)

-

Glacial acetic acid

-

-

Procedure:

-

Combine 1,10-phenanthroline-5,6-dione (1.0 g, 4.76 mmol), 4-((4-formylbenzyl)oxy)benzaldehyde (1.14 g, 4.76 mmol), and ammonium acetate (7.34 g, 95.2 mmol) in a round-bottom flask.[8]

-

Add 40 mL of glacial acetic acid to the mixture.

-

Reflux the mixture for 2 hours, then cool to room temperature.

-

Pour the reaction mixture into 100 mL of water.

-

Neutralize with a concentrated aqueous ammonia solution, which will cause a precipitate to form.

-

Collect the yellow precipitate by filtration and wash thoroughly with water.

-

Purify the crude product by column chromatography on silica gel (using a chloroform:methanol solvent system) to yield Intermediate C.

-

The final step is the formation of a Schiff base between the aldehyde functionality of Intermediate C and the amino group of 5-aminoisophthalic acid.

-

Reagents and Materials:

-

Intermediate C

-

5-Aminoisophthalic acid

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve Intermediate C (1.0 g, 2.32 mmol) in 50 mL of absolute ethanol, heating gently if necessary.

-

In a separate flask, dissolve 5-aminoisophthalic acid (0.42 g, 2.32 mmol) in 20 mL of absolute ethanol.

-

Add the solution of 5-aminoisophthalic acid to the solution of Intermediate C.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold ethanol and then diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

Data Presentation

| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Oxidation | 1,10-Phenanthroline, H₂SO₄, HNO₃, KBr | - | 130 | 2 | 85-96[5] |

| 2 | Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, α-Bromo-p-tolualdehyde, K₂CO₃ | DMF | 100 | 3 | ~75[7] |

| 3 | Condensation | Intermediates A & B, Ammonium Acetate | Acetic Acid | Reflux | 2 | 80-90 |

| 4 | Schiff Base Formation | Intermediate C, 5-Aminoisophthalic Acid | Ethanol | Reflux | 4-6 | 70-85 |

| Property | Value | Reference |

| Chemical Formula | C₃₅H₂₃N₅O₅ | [1] |

| Molecular Weight | 593.59 g/mol | [1] |

| Appearance | Yellow Solid | (Predicted) |

| MIC vs. various strains | 1250 µM | [1] |

Visualization of Key Processes

References

- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]

- 6. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

Preliminary Toxicity Profile of a Novel Antibacterial Agent: A Methodological Guide

Disclaimer: As of November 2025, publicly available, specific preliminary toxicity data for "Antibacterial agent 112," also identified as the novel oxapenem AM-112, is not available in the reviewed scientific literature. The following technical guide has been constructed as a representative whitepaper outlining the core methodologies and data presentation expected for the preliminary toxicity assessment of a new antibacterial candidate. The experimental protocols and data tables are based on established practices in preclinical toxicology for antimicrobial agents.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the initial safety evaluation of novel antibacterial compounds.

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. "this compound" (AM-112) is a novel oxapenem compound with potent β-lactamase inhibitory properties.[1][2] It has demonstrated significant efficacy in protecting cephalosporins from degradation by a wide range of β-lactamases, thereby restoring their activity against resistant bacterial strains.[1][2][3] While early efficacy data is promising, a thorough evaluation of the compound's safety profile is critical before it can advance to further preclinical and clinical development.

This document outlines the fundamental in vitro and in vivo studies that form the basis of a preliminary toxicity assessment for a novel antibacterial agent like "this compound."

Data Presentation: Summary of Preclinical Toxicity Endpoints

Comprehensive toxicity data should be presented in a clear and structured format to allow for easy interpretation and comparison. The following tables represent typical datasets generated during preliminary toxicity screening.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Assay Type | Test Compound | Concentration Range (µM) | IC50 (µM) [95% CI] |

| HepG2 (Human Liver) | MTT | Agent 112 | 0.1 - 1000 | >1000 |

| Doxorubicin (Control) | 0.01 - 10 | 0.8 [0.6 - 1.1] | ||

| HEK293 (Human Kidney) | LDH | Agent 112 | 0.1 - 1000 | >1000 |

| Triton X-100 (Control) | 0.1% | - | ||

| Vero (Monkey Kidney) | Neutral Red | Agent 112 | 0.1 - 1000 | >1000 |

| Chloroquine (Control) | 1 - 100 | 25 [21 - 30] |

Table 2: In Vitro Genotoxicity Assessment

| Assay Type | Test System | Test Compound | Concentration Range (µ g/plate ) | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium TA98 | Agent 112 | 1 - 5000 | With & Without | Negative |

| S. typhimurium TA100 | Agent 112 | 1 - 5000 | With & Without | Negative | |

| E. coli WP2 uvrA | Agent 112 | 1 - 5000 | With & Without | Negative | |

| In Vitro Micronucleus Test | Human Lymphocytes | Agent 112 | 10 - 1000 µM | With & Without | Negative |

Table 3: In Vivo Acute Toxicity Study

| Species (Strain) | Route of Administration | Test Compound | Dose (mg/kg) | Observations | LD50 (mg/kg) [95% CI] |

| Mouse (ICR) | Intravenous | Agent 112 | 500, 1000, 2000 | No mortality or signs of toxicity | >2000 |

| Oral | Agent 112 | 1000, 2500, 5000 | No mortality or signs of toxicity | >5000 | |

| Rat (Sprague-Dawley) | Oral | Agent 112 | 1000, 2500, 5000 | No mortality or signs of toxicity | >5000 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicity studies.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the effect of the test compound on cell viability by measuring mitochondrial dehydrogenase activity.

-

Cell Lines: HepG2 (human hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The culture medium is replaced with fresh medium containing serial dilutions of "this compound" or a positive control (e.g., Doxorubicin).

-

Plates are incubated for 48 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To evaluate the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

-

Procedure:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO).

-

Aliquots of the test compound solution, the bacterial tester strain, and (in the case of metabolic activation) an S9 liver fraction are mixed with top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+ or trp+) is counted.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.

-

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Objective: To determine the acute oral toxicity (LD50) of the test compound in rodents.

-

Animal Model: Sprague-Dawley rats (female, 8-12 weeks old).

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single animal is dosed with the test compound at a starting dose (e.g., 2000 mg/kg) via oral gavage.

-

The animal is observed for signs of toxicity and mortality for 48 hours.

-

If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

-

This sequential dosing is continued until the criteria for stopping the test are met.

-

The LD50 is then calculated using the maximum likelihood method.

-

All animals are observed for a total of 14 days for any delayed effects.

-

Mandatory Visualizations

Experimental Workflow for Preliminary Toxicity Assessment

References

- 1. In Vitro and In Vivo Activities of AM-112, a Novel Oxapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activities of AM-112, a novel oxapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activities of novel oxapenems, alone and in combination with ceftazidime, against gram-positive and gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Penicillin Core: A Technical Guide to Analogs and Derivatives in Antibacterial Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Antibacterial agent 112" is a placeholder designation. This guide utilizes the extensive and well-documented penicillin family of antibiotics as a representative model to illustrate the principles of analog and derivative development in antibacterial research.

Executive Summary

The discovery of penicillin marked a watershed moment in medicine, ushering in the age of antibiotics. The core structure of penicillin, 6-aminopenicillanic acid (6-APA), features a unique β-lactam ring fused to a thiazolidine ring, a moiety essential for its antibacterial activity.[1] For decades, medicinal chemists have modified the acyl side chain of the 6-APA nucleus to generate a vast library of semi-synthetic penicillin analogs and derivatives. These modifications have been instrumental in overcoming clinical challenges, including expanding the antibacterial spectrum, improving oral bioavailability, and combating the growing threat of bacterial resistance. This guide provides a comprehensive overview of known penicillin analogs and derivatives, their structure-activity relationships, quantitative antibacterial data, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action.

The Penicillin Nucleus and Mechanism of Action

All penicillins share a fundamental structure: a thiazolidine ring fused to a β-lactam ring.[2] This bicyclic system, known as the penam nucleus, is the pharmacophore responsible for the antibacterial effect. The reactivity of the β-lactam ring is heightened by the fused ring system, which distorts the amide bond and prevents normal resonance stabilization.[1]

Inhibition of Bacterial Cell Wall Synthesis

Penicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][3] Peptidoglycan, a critical component for maintaining cell shape and integrity, is cross-linked by enzymes known as penicillin-binding proteins (PBPs), specifically DD-transpeptidases.[4][5]

The mechanism of action unfolds as follows:

-

Structural Mimicry: The penicillin molecule structurally mimics the D-alanyl-D-alanine moiety of the natural substrate of the PBP enzyme.[4]

-

Irreversible Inhibition: Penicillin binds to the active site of the PBP, and the strained β-lactam ring undergoes cleavage, forming a stable, irreversible covalent bond with a serine residue in the enzyme's active site.[4]

-

Inhibition of Cross-linking: This acylation inactivates the PBP, preventing it from catalyzing the cross-linking of peptidoglycan strands.[3][5]

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][5]

Signaling Pathway Diagram

Caption: Mechanism of penicillin action on bacterial cell wall synthesis.

Analogs, Derivatives, and Structure-Activity Relationships (SAR)

The modification of the side chain attached to the 6-aminopenicillanic acid (6-APA) core has given rise to numerous semi-synthetic penicillins with improved properties.[1]

-

Acid Stability: The incorporation of electron-withdrawing groups in the side chain, as seen in Penicillin V (phenoxymethylpenicillin), enhances stability in the acidic environment of the stomach, allowing for oral administration.[2]

-

β-Lactamase Resistance: Bulky side chains, such as in methicillin, provide steric hindrance that protects the β-lactam ring from hydrolysis by bacterial β-lactamase enzymes, a primary mechanism of resistance.[2]

-

Spectrum of Activity: Increasing the polarity of the side chain, as with the amino group in ampicillin or the carboxyl group in carbenicillin, enhances activity against Gram-negative bacteria by facilitating passage through their outer membrane porins.[2]

Quantitative Data: Antibacterial Activity

The in vitro activity of penicillin analogs is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC of Penicillin Analogs against Staphylococcus aureus

| Compound | Strain | MIC (µg/mL) | Reference |

| Penicillin G | ATCC 25923 | 0.4 | [6] |

| Penicillin G | Clinical Isolate 1 | 24 | [6] |

| Penicillin G | Clinical Isolate 2 | 24 | [6] |

| Penicillin G | Clinical Isolate 3 | 0.4 | [6] |

| Ampicillin | ATCC 29213 | 32 | [7] |

| Amoxicillin | - | - | - |

| Methicillin | MRSA | >32 | [7] |

| Oxacillin | MRSA | >32 | [7] |

Table 2: MIC of Penicillin Analogs against Streptococcus pneumoniae

| Compound | Susceptibility | MIC Range (µg/mL) | Reference |

| Penicillin G | Susceptible | 0.008 - 0.064 | [8] |

| Penicillin G | Intermediate | 0.125 - 1 | [8] |

| Penicillin G | Resistant | ≥ 2 | [8] |

| Amoxicillin/clavulanic acid | Penicillin-Susceptible | - | [8] |

| Amoxicillin/clavulanic acid | Penicillin-Intermediate/Resistant | - | [8] |

Table 3: MIC of Penicillin Analogs against Escherichia coli

| Compound | Strain | MIC (µg/mL) | Reference |

| Ampicillin | ATCC 25922 | - | [9] |

| Amoxicillin | - | - | [10] |

| Amoxicillin/clavulanic acid | ESBL-producing | >1024 | [10] |

| Piperacillin | - | - | - |

Experimental Protocols

The evaluation of new antibacterial agents relies on standardized and reproducible methods. The following are detailed protocols for two of the most common assays.

Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Antimicrobial stock solution

-

Sterile saline (0.85% w/v)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation: a. Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this adjusted suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

Antibiotic Dilution Series: a. Prepare a serial two-fold dilution of the antimicrobial agent in broth directly in the 96-well plate. b. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the highest antibiotic concentration is added to well 1. c. 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10 or 11. The final 50 µL from the last dilution well is discarded. d. Well 11 (or 12) serves as a positive control (broth and inoculum, no antibiotic), and another well serves as a negative control (broth only).

-

Inoculation and Incubation: a. Add 50 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 100 µL. b. Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.

-

Interpretation: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Susceptibility Test

This agar-based method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition.

Materials:

-

Mueller-Hinton agar (MHA) plates (150mm or 100mm)

-

Bacterial culture suspension adjusted to 0.5 McFarland standard

-

Sterile cotton swabs

-

Antimicrobial-impregnated paper disks

-

Forceps

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[1]

-

Disk Application: a. Using sterile forceps, place the antimicrobial disks on the inoculated agar surface. b. Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[11] c. Gently press each disk to ensure complete contact with the agar.

-

Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

-

Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). b. Compare the measured zone diameters to standardized charts (e.g., from CLSI or EUCAST) to determine if the bacterium is susceptible (S), intermediate (I), or resistant (R) to each antibiotic.

Experimental Workflow Diagram

Caption: Workflow for determining antibacterial susceptibility.

Conclusion

The penicillin scaffold remains a cornerstone of antibacterial drug discovery. The continuous development of new analogs and derivatives is a testament to the versatility of the 6-APA core and the enduring need to combat bacterial infections. By understanding the structure-activity relationships, employing robust quantitative assays, and elucidating the mechanisms of action and resistance, researchers can continue to innovate and develop the next generation of life-saving β-lactam antibiotics. This guide serves as a foundational resource for professionals engaged in this critical endeavor.

References

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 3. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 4. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. microbenotes.com [microbenotes.com]

Methodological & Application

Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Assay of Antibacterial Agent 112

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is a fundamental metric in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] Determining the MIC is a critical step in the assessment of new antimicrobial agents, providing essential data on their potency and spectrum of activity. This information is crucial for guiding further development and understanding the potential clinical utility of the compound.[1][4] This document provides a detailed protocol for determining the MIC of a novel antibacterial agent, designated here as "Antibacterial agent 112," using the broth microdilution method. This method is widely used due to its efficiency in testing multiple agents and concentrations simultaneously.[5] The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10]

Data Presentation

The quantitative results of the MIC assay for this compound should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting such data.

| Bacterial Strain | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | 16 | 0.5 (Ciprofloxacin) | 0.5 (Ciprofloxacin) |

| Escherichia coli ATCC® 25922™ | 32 | 0.015 (Ciprofloxacin) | 0.015 (Ciprofloxacin) |

| Pseudomonas aeruginosa ATCC® 27853™ | 64 | 0.5 (Ciprofloxacin) | 0.5 (Ciprofloxacin) |

| Enterococcus faecalis ATCC® 29212™ | 8 | 1 (Ciprofloxacin) | 1 (Ciprofloxacin) |

| Clinical Isolate 1 (K. pneumoniae) | 128 | N/A | 4 (Ciprofloxacin) |

| Clinical Isolate 2 (S. aureus - MRSA) | >256 | N/A | >32 (Ciprofloxacin) |

Note: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[1][11]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of this compound.

Materials and Apparatus

-

This compound (stock solution of known concentration)

-

Reference antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates (U-bottom or flat-bottom)[12]

-

Sterile reservoir basins

-

Multichannel pipette (8- or 12-channel) and single-channel micropipettes with sterile tips

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (quality control strains and clinical isolates)

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)[13]

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

Plate reader (optional, for automated reading)

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure

Day 1: Preparation of Bacterial Inoculum and Microplates

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested.

-

In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells except for the first column.

-

Add 200 µL of the working stock solution of this compound to the wells in the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

-

-

Inoculation of Microplates:

-

Within 15 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. This will result in a final volume of 200 µL per well.

-

The wells in column 12 should receive 100 µL of sterile CAMHB instead of the inoculum to serve as a sterility control.

-

Day 2: Incubation and Reading of Results

-

Incubation:

-

Reading the MIC:

-

Following incubation, visually inspect the microplate from the bottom using a reading mirror or by holding it up to a light source.

-

The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth (i.e., the well is clear).[11]

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

-

Quality Control

It is imperative to include quality control (QC) strains with known MIC values for the reference antibiotic in each assay run. This ensures the reliability and reproducibility of the results. The obtained MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.

Signaling Pathway Diagram (Illustrative Example)

While the direct signaling pathway of a novel antibacterial agent may not be fully elucidated, a conceptual diagram can illustrate its potential mechanism of action. The following diagram depicts a hypothetical pathway where this compound inhibits bacterial protein synthesis.

Caption: Hypothetical mechanism of action for this compound.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 7. iacld.com [iacld.com]

- 8. darvashco.com [darvashco.com]

- 9. EUCAST: EUCAST - Home [eucast.org]

- 10. EUCAST: Bacteria [eucast.org]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for In Vivo Efficacy Testing of Antibacterial Agent 112 in a Murine Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Antibacterial agent 112, a novel oxapenem β-lactamase inhibitor. The provided methodologies are based on established murine infection models and are intended to guide researchers in designing and executing robust preclinical studies. This compound has demonstrated potent activity against a range of β-lactamase-producing bacteria, particularly when used in combination with β-lactam antibiotics such as ceftazidime.[1] The protocols outlined below describe a murine intraperitoneal sepsis model to assess the efficacy of this agent.

Core Concepts in Murine Models of Bacterial Infection

Murine models are fundamental tools in the preclinical assessment of antibacterial agents.[2][3][4] They allow for the evaluation of a compound's efficacy in a complex biological system, providing critical data to inform clinical development.[5] Key considerations in designing these models include the choice of animal strain, the method of inducing infection to mimic human disease, the immune status of the animal, and the endpoints used to measure efficacy.[2][5] Common infection models include sepsis, pneumonia, thigh infection, and cutaneous abscess models.[2][3][6][7] For systemic infections, the murine intraperitoneal sepsis model is a well-established and reproducible method.[1][8][9]

Experimental Protocols

Murine Intraperitoneal Sepsis Model

This protocol describes the induction of sepsis in mice via intraperitoneal injection of a bacterial suspension to evaluate the efficacy of this compound.

Materials:

-

Specific pathogen-free mice (e.g., female ICR or BALB/c, 6-8 weeks old)

-

This compound

-

Partner antibiotic (e.g., Ceftazidime)

-

Vehicle control (e.g., sterile saline or 5% dextrose solution)

-

Positive control antibiotic (e.g., a clinically relevant antibiotic for the chosen pathogen)

-

Bacterial strain (e.g., β-lactamase-producing Klebsiella pneumoniae or Enterobacter cloacae)[1]

-

Bacterial culture media (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

Sterile saline with 5% mucin (autoclaved)

-

Syringes and needles (27-gauge)

-

Animal housing and husbandry supplies

-

CO2 chamber for euthanasia

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least 72 hours before the experiment to allow for acclimatization. Provide ad libitum access to food and water.

-

Inoculum Preparation:

-

Culture the selected bacterial strain overnight in an appropriate broth medium at 37°C with shaking.

-

On the day of infection, dilute the overnight culture in fresh broth and grow to mid-logarithmic phase.

-

Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in sterile saline containing 5% mucin to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating on agar plates.

-

-

Induction of Infection:

-

Administer the bacterial suspension (e.g., 0.5 mL) via intraperitoneal (IP) injection to each mouse.

-

-

Treatment Administration:

-

At a predetermined time post-infection (e.g., 1 and 6 hours), administer the treatment regimens to different groups of mice.

-

Group 1 (Vehicle Control): Administer the vehicle solution.

-

Group 2 (this compound alone): Administer this compound at various doses.

-

Group 3 (Partner Antibiotic alone): Administer the partner antibiotic (e.g., Ceftazidime) at various doses.

-

Group 4 (Combination Therapy): Administer this compound in combination with the partner antibiotic at various dose ratios (e.g., 1:1).[1]

-

Group 5 (Positive Control): Administer a standard-of-care antibiotic.

-

All treatments should be administered via a relevant route, such as subcutaneous (SC) or intravenous (IV) injection.

-

-

Monitoring and Endpoints:

-

Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and mortality for a defined period (e.g., 7 days).

-

The primary endpoint is the 50% effective dose (ED50), which is the dose of the antibacterial agent required to protect 50% of the infected mice from death.[1]

-

Secondary endpoints can include determining the bacterial load in the peritoneal fluid and/or blood at specific time points.[10]

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

Data Presentation

The efficacy of this compound is quantified by its ability to protect infected mice from mortality. The data should be summarized to determine the ED50 values.

Table 1: In Vivo Efficacy of this compound in Combination with Ceftazidime against β-Lactamase-Producing Pathogens in a Murine Sepsis Model

| Pathogen | Treatment Group (Ratio) | MIC (µg/mL) of Ceftazidime | ED50 (mg/kg) [95% Confidence Interval] |

| E. cloacae P99 | Ceftazidime | >128 | >100 |

| This compound | - | >100 | |

| Ceftazidime + Agent 112 (1:1) | 8 | 2.0 [1.5 - 2.7] | |

| K. pneumoniae SHV-5 | Ceftazidime | 256 | 160 [120 - 213] |

| This compound | - | >100 | |

| Ceftazidime + Agent 112 (1:1) | 16 | 33.6 [25.1 - 45.0] |

Note: This table is a representative example based on published data for a similar compound (AM-112) and is for illustrative purposes.[1]

Visualizations

Experimental Workflow Diagram

References

- 1. In Vitro and In Vivo Activities of AM-112, a Novel Oxapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 3. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Humanized Mouse Models of Bacterial Infections [mdpi.com]

- 5. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

- 10. vibiosphen.com [vibiosphen.com]

Application Notes and Protocols: Preparation of Stock Solutions of Antibacterial Agent 112 for In Vitro Assays

Introduction

These application notes provide a comprehensive protocol for the preparation, storage, and handling of stock solutions of the novel antibacterial agent, designated "Antibacterial agent 112," intended for in vitro susceptibility testing and other related assays. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary steps, from initial solubility determination to long-term storage, ensuring the integrity and activity of the antibacterial agent.

Physicochemical Properties of this compound

Prior to preparing a stock solution, it is essential to understand the fundamental physicochemical properties of the antibacterial agent. The following table summarizes the hypothetical, yet critical, data for this compound.

| Property | Value | Source |

| Molecular Weight | 452.5 g/mol | Certificate of Analysis |

| Purity | >98% | Certificate of Analysis |

| Appearance | White to off-white powder | Visual Inspection |

| Solubility | Soluble in DMSO (>50 mg/mL), Sparingly soluble in Ethanol, Insoluble in water | Internal Solubility Report |

| Light Sensitivity | Moderate | Preliminary Stability Data |

| Recommended Storage of Powder | -20°C, desiccated, protected from light | Manufacturer's Recommendation |

Experimental Protocols

Materials and Equipment

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile, individually wrapped serological pipettes

-

Sterile pipette tips (with filters)

-

Deionized, sterile water (for serial dilutions in assays)

-

Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

Equipment:

-

Analytical balance

-

Vortex mixer

-

Calibrated micropipettes

-

Biological safety cabinet (BSC)

-

-20°C and -80°C freezers

Preparation of a 10 mg/mL Primary Stock Solution

This protocol describes the preparation of a 10 mg/mL primary stock solution of this compound in DMSO.

Calculation:

The formula to calculate the required mass of the antibacterial agent is:

For a 1 mL stock solution at 10 mg/mL:

Procedure:

-

Aseptic Technique: All procedures should be performed in a biological safety cabinet to maintain sterility.

-

Weighing: Carefully weigh 10 mg of this compound powder on an analytical balance.

-

Dissolution: Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube. Using a calibrated micropipette, add 1 mL of sterile DMSO to the tube.

-

Mixing: Vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Labeling: Clearly label the tube with the name of the agent ("this compound"), the concentration (10 mg/mL), the solvent (DMSO), the date of preparation, and the preparer's initials.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile, labeled microcentrifuge tubes.[1]

-

Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Protect the aliquots from light by storing them in a light-blocking box or wrapping the container in aluminum foil.[3][4]

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the primary stock solution in the appropriate cell culture medium or broth immediately before use. The C1V1 = C2V2 formula is used for this calculation, where:

-

C1 = Concentration of the stock solution

-

V1 = Volume of the stock solution to be used

-

C2 = Desired final concentration of the working solution

-

V2 = Final volume of the working solution

Example: Preparation of a 100 µg/mL working solution in a final volume of 1 mL.

-

Calculation:

-

C1 = 10 mg/mL = 10,000 µg/mL

-

C2 = 100 µg/mL

-

V2 = 1 mL = 1000 µL

-

V1 = (C2 x V2) / C1 = (100 µg/mL x 1000 µL) / 10,000 µg/mL = 10 µL

-

-

Procedure:

-

In a sterile tube, add 990 µL of the desired sterile broth or medium.

-

Add 10 µL of the 10 mg/mL primary stock solution of this compound.

-

Mix thoroughly by gentle pipetting or vortexing.

-

This working solution is now ready to be used in serial dilutions for assays such as Minimum Inhibitory Concentration (MIC) testing.

-

Diagrams

Caption: Workflow for the preparation of this compound stock solutions.

Caption: Decision pathway for solvent selection for antibacterial agents.

Quality Control

To ensure the accuracy of in vitro assays, the following quality control measures are recommended:

-

Purity Check: Always refer to the Certificate of Analysis for the purity of the antibacterial agent powder.

-

Sterility Test: Before use, a small aliquot of the final working solution can be incubated in sterile broth to check for any contamination.

-

Activity Confirmation: The activity of a new batch of stock solution should be validated by testing it against a known sensitive and resistant control bacterial strain. The resulting MIC values should be within the expected range.

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

-

DMSO can facilitate the absorption of substances through the skin; therefore, extra caution should be taken to avoid skin contact with the stock solution.

References

Application Notes and Protocols for Antibacterial Agent 112

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 112 is a novel synthetic compound demonstrating significant promise in combating a range of pathogenic bacteria. As with many novel therapeutic candidates, it exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for in vitro and in vivo studies. This document provides detailed application notes and protocols for the solubilization and use of this compound, ensuring reproducible and accurate experimental results. The selection of an appropriate solvent is critical, as it can impact not only the solubility of the compound but also the biological activity observed in antimicrobial assays.[1][2][3]

Recommended Solvents and Solubility Data

The solubility of this compound has been determined in a panel of common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions due to its high solubilizing power for a wide range of organic and inorganic compounds.[4] For working solutions, further dilution in culture media or buffered solutions is required. It is crucial to ensure the final concentration of the organic solvent in the assay is minimized to avoid any intrinsic antimicrobial or confounding biological effects.[5][6] Studies suggest that the final concentration of DMSO should be kept below 2.5% in most assays to prevent inhibition of microbial growth.[7]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility at 25°C (mg/mL) | Maximum Stock Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | > 100 | 50 mg/mL (recommended) | Ideal for primary stock solutions. Store at -20°C.[8] |

| Ethanol (100%) | 25 | 10 mg/mL | Can be used for stock solutions.[9][10] May have intrinsic antimicrobial effects at higher concentrations.[11][12] |

| Methanol | 15 | 5 mg/mL | Less commonly used due to higher volatility and toxicity compared to ethanol. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | Not Recommended | Agent 112 is practically insoluble in aqueous buffers alone. |

| Cell Culture Medium (e.g., Mueller-Hinton Broth) | < 0.1 | Not Recommended | Direct dissolution is not feasible. Requires dilution from a stock solution. |

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, conical-bottom polypropylene or glass vials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptically weigh 50 mg of this compound powder and transfer it to a sterile vial.

-

Add 1 mL of sterile DMSO to the vial.

-

Cap the vial tightly and vortex at medium speed until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Once dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution aliquots at -20°C, protected from light.[8]

Protocol 2: Preparation of Working Solutions for Antimicrobial Susceptibility Testing

This protocol details the serial dilution of the primary stock solution to prepare working solutions for a typical broth microdilution assay.

Materials:

-

50 mg/mL primary stock solution of this compound in DMSO

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

-

Sterile 96-well microtiter plates

-

Multichannel pipette

Procedure:

-

Thaw an aliquot of the 50 mg/mL primary stock solution at room temperature.

-

Perform an initial dilution of the primary stock solution in the desired culture medium. For example, to achieve a starting concentration of 128 µg/mL in the first well of a microtiter plate, add 2.56 µL of the 50 mg/mL stock to 997.44 µL of MHB. This creates an intermediate stock.

-

In a 96-well plate, add 100 µL of MHB to all wells except the first column.

-

Add 200 µL of the 128 µg/mL intermediate stock to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution across the plate, transferring 100 µL from each well to the next, and discarding 100 µL from the final well.

-

The final volume in each well should be 100 µL, with concentrations ranging from 128 µg/mL down to the desired final concentration.

-

A solvent control should be included, which contains the highest concentration of DMSO used in the assay (e.g., 0.256%) in MHB without the antibacterial agent.[1]

Visualization of Key Processes

Caption: Workflow for preparing stock and working solutions.

Caption: Hypothetical inhibition of a bacterial signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. boneandcancer.org [boneandcancer.org]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. static.igem.org [static.igem.org]

- 11. Ethanol - Wikipedia [en.wikipedia.org]

- 12. cleanroom.contecinc.com [cleanroom.contecinc.com]

Application Notes and Protocols for Cell Viability Assays in the Presence of Antibacterial Agent 112

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of antibacterial agents requires a thorough understanding of their effects not only on target microorganisms but also on host cells.[1] Assessing the viability of eukaryotic cells in the presence of a novel antibacterial compound, such as Antibacterial Agent 112, is a critical step in preclinical development. This process helps to identify potential cytotoxic effects and establish a therapeutic window, ensuring the agent is effective against bacteria at concentrations that are safe for the host.

These application notes provide detailed protocols for several common cell viability assays, offering a comprehensive toolkit for researchers. The selection of an appropriate assay is crucial and may depend on the specific mechanism of action of this compound. For instance, agents that interfere with mitochondrial function may impact assays based on metabolic activity. Therefore, it is recommended to use orthogonal assays to confirm results.

It is important to note that there are different compounds referred to as "this compound" in scientific literature, including a potent antibacterial agent with broad-spectrum activity, a ribosome-targeting inhibitor known as Onc112, and a β-lactamase inhibitor designated AM-112.[2][3][4] The specific nature of the this compound being tested should be taken into consideration when selecting and interpreting the results of these assays.

Principles of Cell Viability Assays

A variety of assays are available to assess cell viability, each relying on different cellular characteristics as indicators of health.[5] These can be broadly categorized as assays that measure metabolic activity, membrane integrity, or ATP content.

-

Metabolic Assays (Tetrazolium Reduction): Assays like MTT, XTT, and AlamarBlue® rely on the ability of metabolically active cells to reduce a tetrazolium salt into a colored formazan product or a fluorescent compound.[6] The amount of product formed is proportional to the number of viable cells.

-

ATP Quantification Assays: The CellTiter-Glo® assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[7] A decrease in ATP levels is a direct measure of cytotoxicity.

-

Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) assay measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[8] An increase in LDH activity in the supernatant is indicative of cell death. Live/Dead staining utilizes fluorescent dyes to differentiate between cells with intact and compromised membranes.[9][10]

Experimental Protocols

The following sections provide detailed protocols for performing various cell viability assays. It is essential to include appropriate controls, such as untreated cells (negative control), a known cytotoxic agent (positive control), and a vehicle control (cells treated with the solvent used to dissolve this compound).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay